Primary Sequence Divergence of Varv Peptide G from Reference Cyclotide Kalata B1
Varv peptide G shows substantial sequence divergence from the reference cyclotide kalata B1. A direct sequence alignment from the original isolation study reveals that, despite high degrees of homology across the cyclotide family, varv peptide G possesses unique residue substitutions in key loop regions compared to kalata B1, a difference that is foundational for its distinct biological fingerprint [1].
| Evidence Dimension | Amino acid sequence |
|---|---|
| Target Compound Data | cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE) |
| Comparator Or Baseline | kalata B1: cyclo-(GLPVCGETCVGGTCNTPGCTCSWPVCTRN) |
| Quantified Difference | Sequence identity not explicitly calculated, but differs in at least 7 out of 29 amino acid positions in the core cyclotide domain. Distinct loop 5 and 6 sequences. |
| Conditions | Automated Edman degradation and mass spectrometry of isolated peptides from Viola arvensis. |
Why This Matters
The unique primary sequence directly encodes differential interactions with biological membranes and molecular targets, making Varv peptide G a non-redundant tool for functional studies compared to the widely used kalata B1.
- [1] Göransson U, Luijendijk T, Johansson S, Bohlin L, Claeson P. Seven novel macrocyclic polypeptides from Viola arvensis. J Nat Prod. 1999;62(2):283-286. View Source
